molecular formula C9H14O4 B14307361 2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester CAS No. 112753-76-1

2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester

Cat. No.: B14307361
CAS No.: 112753-76-1
M. Wt: 186.20 g/mol
InChI Key: XLQZOCBRAFRZJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester typically involves the esterification of 2-Propenoic acid with 1-[2-(ethenyloxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The ester and ether groups in the molecule also contribute to its solubility and reactivity, making it a versatile compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester stands out due to its unique combination of ester and ether groups, which provide enhanced reactivity and solubility. This makes it particularly useful in applications requiring biocompatibility and controlled release properties .

Properties

CAS No.

112753-76-1

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

1-(2-ethenoxyethoxy)ethyl prop-2-enoate

InChI

InChI=1S/C9H14O4/c1-4-9(10)13-8(3)12-7-6-11-5-2/h4-5,8H,1-2,6-7H2,3H3

InChI Key

XLQZOCBRAFRZJM-UHFFFAOYSA-N

Canonical SMILES

CC(OCCOC=C)OC(=O)C=C

Origin of Product

United States

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